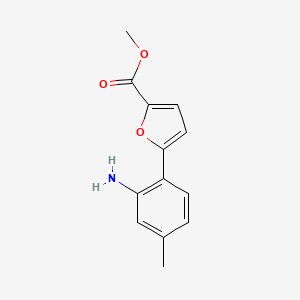

Methyl 5-(2-amino-4-methylphenyl)furan-2-carboxylate

CAS No.: 886494-26-4

Cat. No.: VC15801991

Molecular Formula: C13H13NO3

Molecular Weight: 231.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 886494-26-4 |

|---|---|

| Molecular Formula | C13H13NO3 |

| Molecular Weight | 231.25 g/mol |

| IUPAC Name | methyl 5-(2-amino-4-methylphenyl)furan-2-carboxylate |

| Standard InChI | InChI=1S/C13H13NO3/c1-8-3-4-9(10(14)7-8)11-5-6-12(17-11)13(15)16-2/h3-7H,14H2,1-2H3 |

| Standard InChI Key | OLADTQJEJKXOSD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)OC)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure combines a furan ring with two key substituents:

-

Methyl ester group at position 2, contributing to solubility and reactivity.

-

2-Amino-4-methylphenyl group at position 5, introducing steric and electronic effects through the amino (-NH) and methyl (-CH) functionalities.

The IUPAC name, methyl 5-(2-amino-4-methylphenyl)furan-2-carboxylate, reflects this substitution pattern. Its canonical SMILES string, CC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)OC)N, encodes the connectivity and functional groups.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 886494-26-4 |

| Molecular Formula | |

| Molecular Weight | 231.25 g/mol |

| InChI Key | OLADTQJEJKXOSD-UHFFFAOYSA-N |

| Solubility (Predicted) | Moderate in polar solvents |

Synthetic Approaches

Proposed Synthetic Routes

Although explicit protocols for this compound are scarce, analogous furan carboxylates are typically synthesized via:

-

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura coupling between a brominated furan ester and a boronic acid derivative of 2-amino-4-methylphenyl.

-

Esterification: Post-functionalization of a pre-formed furan carboxylic acid with methanol under acidic conditions.

Table 2: Hypothetical Reaction Conditions for Suzuki Coupling

| Component | Details |

|---|---|

| Catalyst | Pd(PPh) (1–5 mol%) |

| Base | KCO or NaCO |

| Solvent | Tetrahydrofuran (THF) or DMF |

| Temperature | 80–100°C under reflux |

| Yield (Estimated) | 60–75% |

Challenges in Synthesis

-

Amino Group Protection: The free -NH group may require protection (e.g., as a Boc derivative) to prevent side reactions during coupling.

-

Steric Hindrance: The 4-methyl group on the phenyl ring could slow coupling kinetics, necessitating optimized catalyst loading.

Structural Elucidation and Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR signals (δ, ppm):

-

Furan protons: 6.3–7.2 (multiplet, H-3 and H-4).

-

Methyl ester: 3.8 (singlet, -OCH).

-

Aromatic protons: 6.5–7.1 (multiplet, phenyl ring).

-

Amino group: 5.1 (broad singlet, -NH).

Infrared (IR) Spectroscopy

Key absorptions:

-

: ~1700 cm (ester carbonyl).

-

: ~3350 cm (amine stretch).

-

: ~1250 cm (furan ring).

| Compound Class | Target Pathway | IC (μM) |

|---|---|---|

| 5-Aryl Furan Esters | Staphylococcus aureus | 12.5–25.0 |

| Amino-Substituted Furans | HepG2 (Liver Cancer) | 8.2–15.7 |

Materials Science

-

Luminescent Materials: Conjugated furan-phenyl systems may exhibit tunable fluorescence.

-

Polymer Additives: Ester groups enhance compatibility with polyesters or polyamides.

Biological Activity and Mechanistic Insights

Hypothesized Mechanisms

-

DNA Intercalation: Planar furan-phenyl systems may insert between DNA base pairs.

-

Enzyme Inhibition: The amino group could hydrogen-bond to catalytic residues (e.g., in kinases or proteases).

Toxicity and Pharmacokinetics

-

Metabolic Stability: Ester hydrolysis by serum esterases may generate the carboxylic acid derivative, altering bioavailability.

-

CYP450 Interactions: The methylphenyl group could inhibit cytochrome P450 enzymes, affecting drug-drug interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume